Peroxydicarbonic acid
Description
Structure
3D Structure
Properties
CAS No. |
27641-41-4 |
|---|---|
Molecular Formula |
C2H2O6 |
Molecular Weight |
122.03 g/mol |
IUPAC Name |
carboxyoxy hydrogen carbonate |
InChI |
InChI=1S/C2H2O6/c3-1(4)7-8-2(5)6/h(H,3,4)(H,5,6) |
InChI Key |
XYXGFHALMTXBQX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)OOC(=O)O |
Origin of Product |
United States |
Synthesis Methodologies and Derivatization Strategies of Peroxydicarbonic Acid and Its Esters
Electrochemical Synthesis Pathways for Peroxydicarbonic Acid
The electrochemical synthesis of this compound, or more commonly its salt, peroxodicarbonate, represents a direct and efficient method for its production. This process involves the anodic oxidation of carbonate ions. Historically, potassium peroxodicarbonate (K₂C₂O₆) was first synthesized in 1896 through the electrolysis of potassium carbonate (K₂CO₃) solutions using platinum electrodes. nih.gov
Modern advancements have refined this process, enabling the synthesis of concentrated peroxodicarbonate solutions. A key development is the use of a specialized flow cell designed to maximize heat transfer away from the electrodes. nih.gov The synthesis is effectively carried out using a ternary electrolyte system composed of potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium bicarbonate (KHCO₃). nih.gov High current densities, often exceeding 3 A/cm², are applied to achieve efficient conversion. nih.gov The anode material of choice is typically Boron-Doped Diamond (BDD), with a steel cathode. nih.gov
The fundamental reaction at the anode involves the dimerization of two carbonate anions (CO₃²⁻), which lose two electrons to form the peroxodicarbonate anion (C₂O₆²⁻). The resulting concentrated peroxodicarbonate solutions are powerful and environmentally friendly oxidizing agents. nih.gov
| Parameter | Description | Source |
|---|---|---|
| Electrolyte System | Ternary mixture of Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), and Potassium Bicarbonate (KHCO₃) | nih.gov |
| Electrodes | Boron-Doped Diamond (BDD) anode and a steel cathode | nih.gov |
| Cell Design | Flow cell engineered for high heat transfer | nih.gov |
| Current Density | High densities, typically above 3 A/cm² | nih.gov |
| Primary Reaction | Anodic oxidation and dimerization of carbonate ions (2CO₃²⁻ → C₂O₆²⁻ + 2e⁻) | nih.gov |
Synthetic Routes and Reaction Conditions for Peroxydicarbonate Esters
Peroxydicarbonate esters are important organic peroxides, widely used as free-radical initiators in the polymerization industry. google.compergan.com Their synthesis involves the reaction of key precursors under carefully controlled conditions.
Multi-step Reaction Sequences and Precursor Chemistry
The synthesis of peroxydicarbonate esters is typically a multi-step process. google.com The primary precursors are an inorganic peroxide, an alkali metal hydroxide (B78521), and a haloformate (specifically, a chloroformate). google.com
The initial step involves the formation of an alkali metal peroxide. This is achieved by reacting an inorganic peroxide, such as hydrogen peroxide (H₂O₂), with an alkali metal hydroxide, like sodium hydroxide (NaOH) or potassium hydroxide. google.com This reaction forms the reactive alkali metal peroxide (e.g., sodium peroxide) in situ. google.com This intermediate is then reacted with a chloroformate ester (R-O-C(O)-Cl) to yield the final symmetrical dialkyl peroxydicarbonate ester. google.com If two different chloroformates are used sequentially, a mixture of symmetrical and unsymmetrical peroxydicarbonates can be produced. google.com
Role of Hydrogen Peroxide and Chloroformates in Ester Formation
Hydrogen peroxide and chloroformates are the fundamental building blocks for the peroxydicarbonate ester structure.
Hydrogen Peroxide (H₂O₂) : Serves as the source of the peroxide (-O-O-) bridge that characterizes the entire class of peroxy compounds. In the synthesis, it is first converted into a more reactive nucleophile, the alkali metal peroxide, by deprotonation with a strong base like NaOH. google.com Typically, hydrogen peroxide is used as an aqueous solution, with concentrations ranging from 5% to 35% by weight. google.com
Chloroformates (ROCOCl) : These are esters of chloroformic acid. The alkyl (R) group of the chloroformate determines the final properties of the peroxydicarbonate ester. The chloroformate acts as an electrophile, and two molecules of it react with the peroxide dianion to form the stable C-O bonds of the final ester, eliminating chloride ions as a byproduct. google.comresearchgate.net
| Reactant | Role | Example | Source |
|---|---|---|---|
| Inorganic Peroxide | Source of the peroxide (-O-O-) group | Hydrogen Peroxide (H₂O₂) | google.com |
| Alkali Metal Hydroxide | Activates the peroxide by forming an alkali metal peroxide | Sodium Hydroxide (NaOH) | google.com |
| Haloformate | Provides the carbonate ester structure and determines the alkyl end groups | Ethyl Chloroformate, Cetyl Chloroformate | google.comresearchgate.net |
Controlled Temperature and pH Environments in Synthesis
The synthesis of peroxydicarbonate esters is highly exothermic and involves thermally sensitive materials, necessitating strict control over reaction conditions, particularly temperature and pH. google.comresearchgate.net
Temperature : The reaction must be maintained at low temperatures to prevent the decomposition of both the peroxide reactants and the final ester product. google.com The initial formation of the alkali metal peroxide should be cooled to below 28°C, with a preferred range of 0°C to 10°C. google.com The subsequent reaction with the chloroformate is also conducted at low temperatures, for instance at 0°C, to manage the exothermic nature of the reaction and ensure product stability. google.com
pH : An alkaline environment is crucial for the reaction. The use of an alkali metal hydroxide like NaOH ensures the deprotonation of hydrogen peroxide to form the reactive peroxide anion. google.com For polymerization applications where the initiator is formed in situ, the aqueous phase is maintained at an alkaline pH above 7 using buffering agents like sodium bicarbonate or sodium phosphate (B84403) to facilitate the reaction between the water-soluble peroxide and the monomer-soluble chloroformate. google.com
Industrial Production Methodologies, including Emulsion Formulations
On an industrial scale, peroxydicarbonate esters are often produced using an emulsion process, which allows for safe and efficient synthesis and direct use in polymerization. google.com In this method, the chloroformate, which is typically insoluble in water, is mixed with water and a dispersant (such as polyvinyl alcohol or methyl cellulose). google.com This mixture is then subjected to high shear in a homogenizer to create a fine emulsion of chloroformate droplets in the aqueous phase. google.com
The aqueous solution of the pre-formed alkali metal peroxide is then added to this emulsion while homogenization continues. google.com The reaction occurs at the interface of the emulsified droplets. This technique offers several advantages:
It provides a large surface area for the reaction between the aqueous peroxide and the organic chloroformate.
The water acts as an effective heat sink, helping to control the temperature of the exothermic reaction. google.com
The resulting product is a fine dispersion of peroxydicarbonate droplets, typically 1 to 10 microns in size, in the aqueous mixture. google.com
This entire mixture can be directly added to a polymerization reactor, where the peroxydicarbonate functions as the free-radical initiator without needing purification or dilution in organic solvents. google.com
Advanced Approaches in Peroxydicarbonate Derivatization
Derivatization of this compound primarily involves the synthesis of its various esters, as the free acid is highly unstable. Advanced approaches focus on creating novel ester derivatives with tailored properties for specific applications, such as polymerization initiation at different temperatures.
The most straightforward derivatization strategy is the use of different alkyl or aryl chloroformates in the synthesis process described previously. By varying the "R" group in the R-O-C(O)-Cl precursor, a wide array of symmetrical and unsymmetrical peroxydicarbonate esters can be synthesized.
Further advanced derivatization, while not widely documented specifically for this compound due to the compound's inherent instability, can be conceptualized based on standard organic chemistry techniques applied to carboxylic acids. gcms.czlibretexts.org These methods would involve modifying the terminal alkyl groups of a pre-formed peroxydicarbonate ester or attempting to create other derivatives besides esters. Potential, though challenging, strategies include:
Alkylation : This involves replacing an active hydrogen with an alkyl group. libretexts.org For a peroxydicarbonate derivative that already contains a reactive site on its alkyl chain (e.g., a hydroxyl or amino group), further alkylation at that site could create more complex, functionalized initiators.
Esterification/Transesterification : If a peroxydicarbonate ester were synthesized with a terminal carboxylic acid or alcohol group on its alkyl chains, further esterification could be performed to attach other molecules, although this would require extremely mild conditions to avoid cleaving the peroxide bond. gcms.cz
These advanced derivatizations are constrained by the low thermal stability of the peroxide linkage, which is susceptible to cleavage under many standard reaction conditions. Therefore, any such derivatization would require mild, low-temperature reaction pathways.
Elucidation of Reaction Mechanisms and Kinetic Studies of Peroxydicarbonic Acid and Its Esters
Peroxide Bond Homolysis and Mechanisms of Free Radical Generation
The decomposition of peroxydicarbonates is characterized by the initial cleavage of the weak oxygen-oxygen single bond, a process known as homolysis, which leads to the formation of highly reactive radical species.
The primary step in the thermal or photochemical decomposition of dialkyl peroxydicarbonates is the homolytic scission of the O-O bond, yielding two alkoxycarbonyloxyl radicals (ROCO₂•). This process is central to the utility of these compounds as polymerization initiators. Theoretical studies on diethyl peroxydicarbonate suggest that the decomposition can proceed through different pathways depending on the nature of the alkyl group (R). For esters with electron-donating alkyl groups, two main stepwise pathways are considered favorable:
One-bond cleavage: This mechanism involves the initial homolysis of the O-O bond to produce a pair of carboxyl radicals. These radicals can then undergo subsequent reactions. acs.org
Two-bond cleavage: This pathway involves the simultaneous breaking of the O-O bond and one of the R-C bonds, followed by the decomposition of the resulting R-C(O)O• radical. acs.org
In contrast, for esters with electron-withdrawing alkyl groups, the two-bond cleavage mechanism is the predominant pathway. acs.org The stability and subsequent reactions of the initially formed alkoxycarbonyloxyl radicals are influenced by the surrounding solvent molecules and the reaction conditions.
The rate of decomposition of peroxydicarbonates is highly dependent on temperature. As the temperature increases, the rate of homolysis of the peroxide bond accelerates significantly. This relationship is often quantified by the decomposition half-life, which is the time required for half of the initial amount of the peroxide to decompose at a given temperature.
For instance, diisopropyl peroxydicarbonate is known for its thermal instability, with a decomposition temperature between 35-38 °C. nih.gov Its half-life decreases dramatically with increasing temperature, as illustrated in the table below.
| Temperature (°C) | Half-life |
| 20 | 400 hours |
| 40 | 18 hours |
| 60 | 1.2 hours |
| 61 | 1 hour |
This table presents the temperature-dependent half-life of diisopropyl peroxydicarbonate, demonstrating the acceleration of its decomposition with increasing temperature. nih.gov
The decomposition of peroxydicarbonates can be significantly accelerated by the presence of certain catalysts, notably amines and specific transition metals. This catalytic action can lead to violent or even explosive decomposition, highlighting the importance of avoiding contact with such substances during handling and storage. noaa.govnih.gov
Amines: The catalytic effect of amines on the decomposition of organic peroxides is a well-documented phenomenon. The mechanism generally involves a nucleophilic attack of the amine on the peroxide bond, leading to a weakening and subsequent cleavage of the O-O linkage. This induced decomposition can proceed at temperatures much lower than those required for purely thermal homolysis.
Specific Metals: Transition metals, such as cobalt, iron, manganese, nickel, and vanadium, can act as powerful catalysts for the decomposition of peroxydicarbonates. noaa.gov The catalytic cycle typically involves a redox mechanism where the metal ion alternates between different oxidation states. For example, a metal ion in a lower oxidation state can reduce the peroxide bond, leading to its cleavage and the formation of a radical and the metal ion in a higher oxidation state. This higher oxidation state metal ion can then react with another peroxide molecule to regenerate the initial lower oxidation state, thus completing the catalytic cycle. This process, often referred to as a Fenton-like reaction in the case of iron, results in a rapid and often exothermic decomposition of the peroxide.
Oxidative and Reductive Transformation Pathways
The peroxide bond in peroxydicarbonic acid and its esters is susceptible to both oxidation and reduction. The nature of these transformations is dictated by the reacting species and the reaction conditions.
In the context of reductive pathways , the peroxide bond can be cleaved by reducing agents. This is exemplified by the catalytic decomposition initiated by transition metals in their lower oxidation states, as discussed in the previous section. The metal donates an electron to the peroxide, leading to the scission of the O-O bond.
Mechanistic Investigations in Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade a wide range of organic pollutants. wikipedia.orgmdpi.com Due to their ability to generate radicals upon decomposition, peroxydicarbonates can be considered as potential precursors for initiating AOPs.
The core of AOPs is the production of hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of degrading most organic compounds. researchgate.netresearchgate.net The decomposition of this compound or its esters in aqueous environments can contribute to the pool of reactive radicals that drive these oxidation processes.
The primary radicals formed from the homolysis of dialkyl peroxydicarbonates are alkoxycarbonyloxyl radicals (ROCO₂•). In an aqueous medium, these radicals or their subsequent decomposition products can participate in a cascade of reactions that may lead to the formation of hydroxyl radicals.
The alkoxycarbonyloxyl radicals themselves, or the alkoxyl radicals (RO•) and alkyl radicals (R•) that can be formed from their subsequent reactions, are also potent oxidizing agents. beilstein-journals.org They can initiate the degradation of organic pollutants through several mechanisms:
Hydrogen Abstraction: The radicals can abstract a hydrogen atom from an organic pollutant molecule, creating a new organic radical that is then susceptible to further oxidation.
Addition to Double Bonds: The radicals can add to carbon-carbon double bonds in unsaturated pollutants, initiating a chain of reactions that can lead to the cleavage of the molecule.
While the direct use of peroxydicarbonates in established AOPs is not as common as conventional methods like UV/H₂O₂ or Fenton processes, their fundamental chemistry of radical generation aligns with the principles of these advanced treatment technologies. The efficiency of such a process would depend on the rate of radical generation from the peroxydicarbonate under specific conditions (e.g., temperature, presence of catalysts) and the subsequent reactivity of these radicals with the target pollutants.
Transition Metal Catalysis in Peroxydicarbonate-Based AOPs (e.g., Fe(II)-Peroxyacid Systems)
Advanced Oxidation Processes (AOPs) that utilize peroxydicarbonate can be significantly enhanced through catalysis by transition metals, particularly in Fe(II)-peroxyacid systems. These systems, often referred to as Fenton-like reactions, leverage the activation of the peroxyacid by ferrous iron (Fe(II)) to generate highly potent oxidizing species. The reaction between Fe(II) and a peroxyacid, such as this compound, is remarkably rapid, occurring orders of magnitude faster than the reaction between Fe(II) and hydrogen peroxide. nih.gov
The primary mechanism involves the activation of the peroxyacid by Fe(II) to produce high-valent iron species, specifically the ferryl ion (Fe(IV)). nih.govnih.gov This process is highly selective for Fe(IV) generation, minimizing the cogeneration of less selective radical species like hydroxyl radicals (•OH). nih.gov The presence of bicarbonate can influence the reaction pathway; in Fe(II)-activated persulfate systems, bicarbonate's presence leads to the formation of carbonate radical anions (CO₃•⁻) as the dominant reactive species instead of Fe(IV). nih.gov This suggests that in natural water systems containing bicarbonate, the specific reactive species and degradation mechanisms in peroxydicarbonate-based AOPs may differ significantly from those in idealized laboratory conditions. nih.gov
The high reactivity in these systems is attributed to the thermodynamically favorable binding of the peroxyacid to the iron center and a low energy barrier for the cleavage of the peroxide's O–O bond. nih.gov This efficient generation of powerful oxidants makes these systems effective for the degradation of a wide range of organic contaminants in water treatment applications. nih.govmdpi.com
Table 1: Reactive Species in Fe(II)-Activated Oxidation Systems
Proposed Role in Photosynthetic Oxygen Evolution Mechanism
A significant hypothesis posits that this compound (Podca) acts as a key chemical intermediate in the mechanism of photosynthetic oxygen evolution in Photosystem II (PSII). usda.govnih.gov This model provides an alternative to the direct oxidation of water, suggesting a cycle involving bicarbonate.
Hypothesis of Bicarbonate Radical Condensation
This model, building on earlier proposals, suggests that the immediate electron donor to PSII is not water, but the bicarbonate ion (HCO₃⁻). usda.gov Following the donation of an electron, two resulting bicarbonate radicals undergo condensation to form one molecule of this compound. usda.gov This initial step provides a plausible pathway for incorporating bicarbonate directly into the oxygen-evolving chemistry of photosynthesis. Researchers have successfully synthesized this compound electrochemically, lending support to its potential existence as a biological intermediate, though it is highly unstable at room temperature. usda.govnih.gov
Disproportionation and Oxidation for Molecular Oxygen and Carbon Dioxide Release
Once formed, the this compound molecule is proposed to undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced, to release molecular oxygen (O₂). usda.gov This breakdown would also release carbon dioxide (CO₂), which could then be catalytically rehydrated back to bicarbonate by the enzyme carbonic anhydrase, thus completing the cycle. usda.gov Experimental observations show that synthesized this compound, when thawed, decomposes and releases O₂. usda.govnih.gov
Interaction with Metal Co-factors (Mn²⁺, Co²⁺) and Photosystem II
The proposed mechanism is strongly linked to the metal co-factors present in the oxygen-evolving complex of PSII. Experiments have demonstrated that in the presence of manganese (Mn²⁺) or cobalt (Co²⁺) ions, electrochemically synthesized this compound is rapidly broken down, with a corresponding release of molecular oxygen. usda.govnih.gov
Furthermore, when this compound was supplied to PSII membranes (specifically, those lacking certain extrinsic proteins), it was decomposed to release O₂, but only under conditions that favored photosynthetic electron flow (i.e., in the presence of light and an electron acceptor). usda.govnih.gov This indicates that this compound can serve as an electron donor to PSII and act as a direct source of evolved oxygen, providing indirect but compelling evidence for its potential role as the immediate precursor to O₂ in photosynthesis. usda.govnih.gov
Table 2: Effect of Co-factors on this compound (Podca) Decomposition
Spontaneous Formation and Stabilization of Free Radicals via Cocrystallization
Peroxides are inherently prone to forming free radicals due to the homolytic decomposition of the relatively weak O-O bond. In the case of this compound, this decomposition can lead to the formation of bicarbonate radicals (HCO₃•). While these radicals are typically transient and highly reactive, their formation and stability can theoretically be influenced by their solid-state environment.
Cocrystallization is a technique where two or more different molecules are brought together in a highly ordered crystalline lattice. nsf.gov This process is known to alter the physicochemical properties of substances and can be used to stabilize otherwise reactive molecules. Spontaneous cocrystal formation can occur when powders of the constituent materials are mixed, a process that can be accelerated by factors such as humidity. nsf.gov
While direct studies on the cocrystallization of this compound for the specific purpose of stabilizing its free radicals are not widely reported, the principle remains plausible. By forming a cocrystal with a suitable coformer molecule, the peroxydicarbonate molecule would be held in a fixed orientation within the crystal lattice. This constrained environment could potentially influence the pathway of its decomposition, possibly favoring the generation of specific radical species or stabilizing them by preventing immediate secondary reactions. The release of water from a hydrated coformer can induce a liquid-assisted grinding process, which has been shown to dramatically accelerate the rate of cocrystal formation. mdpi.com This suggests a potential pathway for creating such structures with unstable compounds if suitable conditions and coformers are identified.
Pathways of Spontaneous Hydrolysis and Decomposition of this compound
This compound is known to be a highly reactive molecule that undergoes spontaneous degradation in aqueous environments. The primary pathways for its decomposition are hydrolysis and other oxidative or reductive processes. These reactions are critical in determining the compound's stability and its efficacy in various applications.
The predominant spontaneous reaction in aqueous solution is hydrolysis. In this process, this compound reacts with water, leading to the cleavage of the peroxide bond and the formation of hydrogen peroxide and carbon dioxide. This reaction underscores the compound's role as a precursor to hydrogen peroxide in certain chemical systems.
Beyond hydrolysis, this compound is also susceptible to both oxidative and reductive decomposition pathways. viu.ca The specific mechanisms and products of these reactions can be influenced by various factors, including the presence of metal ions. For instance, ions such as Mn²⁺ or Co²⁺ have been shown to rapidly break down this compound, a process that results in the release of oxygen gas. viu.ca
Kinetic Studies of Hydrolysis
Kinetic analysis provides quantitative insight into the rate at which this compound decomposes. Studies focusing on the hydrolysis of its anion, peroxodicarbonate (C₂O₆²⁻), have been conducted to determine the reaction's rate constant. The hydrolysis is a key factor in the stability of peroxodicarbonate in solution.
Research involving the electro-oxidation of carbonate in aqueous solutions has provided estimates for the kinetics of peroxodicarbonate hydrolysis. These studies are crucial for understanding the compound's behavior in the environments where it is synthesized or utilized. The following table summarizes the reported kinetic data for the hydrolysis of the peroxodicarbonate anion.
| Reaction | Conditions | Rate Constant (k) |
|---|---|---|
| Peroxydicarbonate (C₂O₆²⁻) Hydrolysis to H₂O₂ | 25°C, pH 10.75 in 1.13M (Na₂CO₃ + NaHCO₃) | (1.1 ± 0.2) × 10⁻² s⁻¹ |
This first-order rate constant indicates a relatively rapid hydrolysis under the specified alkaline conditions. acs.org The understanding of these decomposition pathways and their kinetics is fundamental to controlling the reactivity and application of this compound and its salts.
Computational Chemistry and Theoretical Investigations of Peroxydicarbonic Acid Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of chemical species. For peroxydicarbonic acid and its related radicals, these methods can predict geometries, orbital energies, and electron distribution, which are key to determining its reactivity.
While comprehensive electronic structure analyses specifically for this compound are not widely available in the literature, computational methods have been applied to its radical form. A collection of theoretical data on oxygenated hydrocarbons includes calculations for the this compound radical, providing valuable information on its properties aip.org. High-level quantum mechanical computations, including composite model chemistries, are used to derive precise data for such species aip.org. These computational approaches are essential for fields ranging from materials engineering to drug design, and ongoing research seeks to apply them to increasingly complex systems nih.govarxiv.orgresearchgate.net. For the this compound radical, structural information, rotational constants, and vibrational frequencies have been obtained through Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a cc-pVTZ+d basis set aip.org.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying complex chemical systems researchgate.net. Although this compound is primarily discussed as a hypothetical intermediate in processes like photosynthetic oxygen evolution without direct DFT confirmation of its role illinois.eduindianjournals.comresearchgate.net, DFT methods are extensively used to study related compounds, such as its esters. For instance, DFT calculations are employed to model the decomposition of diisopropyl peroxydicarbonate, helping to determine energy barriers for various decomposition pathways and assess its thermal stability .
A primary application of DFT is the optimization of molecular geometries to find the lowest energy structures of reactants, intermediates, transition states, and products. This process is crucial for mapping out the potential energy surface of a reaction.
For the this compound radical, theoretical calculations have provided optimized structural data and thermochemistry aip.org. The data, computed at the B3LYP/cc-pVTZ+d level of theory, serves as a critical reference for this reactive intermediate aip.org. The process involves finding the geometry with the lowest energy, which corresponds to the most stable arrangement of atoms in the molecule.
Table 1: Theoretical Data for the this compound Radical This interactive table provides a summary of key computational data for the this compound radical.
| Parameter | Value | Source |
|---|---|---|
| Formula | C2HO6 | aip.org |
| Symmetry | C1 | aip.org |
| Rotational Constants (cm⁻¹) | A=0.181, B=0.088, C=0.062 | aip.org |
| Formation Enthalpy, ΔfH(0 K) | -160.0 ± 4.2 kcal/mol | aip.org |
Data sourced from a curated collection of theoretical gas-phase data aip.org.
DFT is instrumental in elucidating reaction mechanisms by identifying the most likely pathways and characterizing the transition states that connect reactants to products. For peroxydicarbonates, the primary decomposition pathway is initiated by the homolytic cleavage of the peroxide (O-O) bond unibe.ch. This step generates two alkoxycarbonyloxy radicals, which are key intermediates .
Computational studies on compounds like diisopropyl peroxydicarbonate model this fragmentation, allowing researchers to understand the factors influencing its stability . While a specific pathway for this compound is not detailed in the literature, it is expected to follow a similar decomposition mechanism involving O-O bond homolysis. DFT calculations would be essential to locate the transition state for this bond-breaking event and calculate the associated activation energy.
High-level computational methods are employed to accurately determine thermochemical parameters, which are vital for understanding the feasibility and spontaneity of chemical reactions. For the this compound radical, high-level quantum mechanical computations using composite model chemistries such as CBS-QB3, CBS-APNO, G3, G4, and W1BD have been used to derive formation enthalpies aip.org.
These methods provide reliable thermochemical data that can be used in kinetic and thermodynamic modeling. The standard statistical thermodynamic relations are then used to compute other parameters like entropy and specific heat over a range of temperatures aip.org.
Table 2: Calculated Formation Enthalpy for this compound Radical This interactive table displays the computed formation enthalpy.
| Species | Method | ΔfH(0 K) (kcal/mol) | Source |
|---|---|---|---|
| This compound radical | W1BD | -160.0 ± 4.2 | aip.org |
This value is derived from high-level quantum chemical calculations and provides a benchmark for the radical's stability aip.org.
The O-O bond is typically the weakest bond in peroxide compounds, and its homolytic cleavage is a critical step in many radical reactions unibe.chresearchgate.net. The energy required for this cleavage, known as the bond dissociation energy (BDE), is a key indicator of a peroxide's thermal stability. Symmetrical diacyl peroxides and peroxydicarbonates are known for the low dissociation energy of their oxygen-oxygen bond, which makes them effective as radical initiators for polymerization at various temperatures unibe.ch.
While the specific O-O BDE for this compound has not been reported, computational methods provide robust means of predicting it nih.gov. Both experimental and computational evidence support a molecule-induced homolytic dissociation mechanism for alkyl peroxides, a process that can be thoroughly investigated using DFT and other ab initio methods researchgate.netnih.govresearchgate.net.
Table 3: Typical O-O Bond Dissociation Energies (BDEs) for Related Peroxides This interactive table provides context by showing calculated BDEs for similar peroxide compounds.
| Compound | Computational Method | O-O BDE (kcal/mol) |
|---|---|---|
| Hydrogen Peroxide (HOOH) | CCSD(T) | ~50-52 |
| Di-tert-butyl peroxide (tBuO-OtBu) | G3 | ~38 |
| Dibenzoyl peroxide | G3 | ~30 |
Note: These are representative values from various computational studies. The exact value depends on the level of theory and basis set used.
The structure of this compound, featuring two carboxylate-like moieties, suggests it could potentially act as a bidentate ligand, coordinating to a single metal center through two donor atoms. Such interactions are crucial in catalysis and bioinorganic chemistry.
There are no specific computational studies on the bidentate binding of this compound. However, DFT is a standard tool for investigating the interaction between ligands and metal centers nih.govnih.gov. A theoretical study would involve optimizing the geometry of the metal-peroxydicarbonate complex to determine the preferred coordination mode (monodentate vs. bidentate), calculating the binding energy to assess the stability of the complex, and analyzing the electronic structure to understand the nature of the metal-ligand bonding. This type of analysis would be critical in evaluating its potential role in any metal-mediated chemical processes.
Molecular Orbital Theory and Frontier Orbital Analysis (e.g., HOMO-LUMO)
Molecular Orbital (MO) theory provides a sophisticated model for understanding the electronic structure and reactivity of molecules by considering electrons to be delocalized over the entire molecule rather than being confined to individual bonds. libretexts.orgtamu.edulibretexts.org This approach results in a set of molecular orbitals, each with a specific energy level. Among the most crucial of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgwikipedia.org The energy and symmetry of the HOMO and LUMO are key determinants of a molecule's reactivity, governing its behavior as an electron donor or acceptor. libretexts.orglibretexts.orgyoutube.com
In the context of this compound, theoretical investigations focus on the interactions between the atomic orbitals of its constituent atoms to form a comprehensive MO diagram. The peroxide linkage (–O–O–) is of central importance to the molecule's electronic character. By analogy with the simple peroxide ion ([O₂]²⁻), the electronic structure of the peroxide bond in this compound is expected to feature significant contributions from the oxygen p orbitals. ncl.ac.uk The Highest Occupied Molecular Orbitals (HOMOs) of the peroxide ion are a degenerate pair of antibonding π* orbitals. ncl.ac.uk Donation of electron density from these high-energy HOMOs is characteristic of the reactivity of peroxides.
For the complete this compound molecule, the HOMO is anticipated to be localized predominantly on the peroxide group. This high-energy orbital makes the molecule susceptible to attack by electrophiles and oxidants. The LUMO, conversely, is expected to be an antibonding orbital, likely the σ* orbital associated with the O–O bond. Populating this LUMO with electrons, for instance, through interaction with a nucleophile or a reductant, would weaken and ultimately cleave the peroxide bond. ncl.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting molecular stability. wikipedia.org A small HOMO-LUMO gap generally indicates high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical transformations. wikipedia.org Computational models such as Density Functional Theory (DFT) and ab initio methods are employed to calculate the energies and visualize the spatial distribution of these frontier orbitals, offering profound insights into the molecule's chemical behavior.
Table 1: Conceptual Frontier Orbital Characteristics of this compound
| Molecular Orbital | Primary Atomic Orbital Contribution | Localization | Role in Reactivity |
| HOMO | Oxygen p-orbitals | Peroxide (O-O) bond | Electron donor; site for oxidative cleavage |
| LUMO | Oxygen p-orbitals (σ*) | Peroxide (O-O) bond | Electron acceptor; leads to reductive cleavage |
| HOMO-LUMO Gap | N/A | Entire Molecule | Indicator of kinetic stability and reactivity |
Prediction of Radical Stability and Reactivity Trends
Computational chemistry offers powerful tools for investigating the formation, stability, and subsequent reactions of radical species derived from this compound. The primary pathway for radical generation is the homolytic cleavage of the weak peroxide O–O bond, which can be initiated by heat or light, yielding two carboxyl radicals (ROC(O)O•).
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to model these processes. mdpi.com Calculations can predict Bond Dissociation Energies (BDEs), which quantify the energy required to break a specific bond homolytically. For this compound, a low calculated BDE for the O–O bond would confirm its susceptibility to forming radicals.
Once formed, the stability of the resulting radicals is a key factor in determining the subsequent reaction pathways. Computational models can assess the energetic favorability of various decomposition or rearrangement reactions. For instance, the initially formed carboxyl radical can undergo decarboxylation (loss of CO₂) to form a more stable secondary radical. The relative energies of the parent radical and its potential decomposition products can be calculated to predict the likelihood and rate of such reactions.
Theoretical studies on analogous peroxy radicals (RO₂) have demonstrated that the nature of the substituent group (R) significantly influences the stability of the radical and its subsequent adducts. researchgate.net By applying similar computational strategies to this compound derivatives, researchers can predict how modifications to the molecular structure would impact radical stability. Key parameters derived from these calculations include:
Spin Density Distribution: This reveals where the unpaired electron is most likely to be located, indicating the most reactive site within the radical.
Reaction Enthalpies: By comparing the energies of reactants, transition states, and products, computational models can map out the potential energy surface for various radical reactions, identifying the most kinetically and thermodynamically favorable pathways. mdpi.com
These theoretical predictions are invaluable for understanding the decomposition mechanisms of this compound and for designing systems where radical formation and reactivity can be controlled for specific applications.
Table 2: Predicted Stability and Reactivity Trends for this compound-Derived Radicals
| Radical Species | Formation Pathway | Predicted Relative Stability | Likely Subsequent Reaction(s) |
| Carboxyl Radical (ROC(O)O•) | Homolysis of O-O bond | Less Stable | Decarboxylation (loss of CO₂) |
| Secondary Radical (R•) | Decarboxylation of Carboxyl Radical | More Stable | Hydrogen abstraction, addition to double bonds |
Advanced Spectroscopic Characterization Methodologies for Peroxydicarbonic Acid and Its Derivatives
Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying functional groups and elucidating the molecular structure of peroxydicarbonates. These techniques probe the vibrational modes of molecules, offering a unique fingerprint based on the bonds present.
In the study of organic peroxides, FT-IR spectroscopy is particularly sensitive to polar bonds, making it well-suited for detecting the characteristic vibrations of the peroxydicarbonate moiety. The carbonyl (C=O) stretching vibration is a prominent feature in the infrared spectra of these compounds. For dialkyl peroxydicarbonates, this band is typically observed in the region of 1820-1780 cm⁻¹. The exact frequency can be influenced by the nature of the alkyl substituents. Another key vibrational mode is the O-O stretching of the peroxide bridge. This vibration is often weak in the infrared spectrum but can sometimes be observed in the 800-900 cm⁻¹ region.
Raman spectroscopy, which relies on the scattering of light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the O-O stretch of the peroxide linkage, which can be weak in the IR spectrum, may give rise to a more intense signal in the Raman spectrum. For cyclic organic peroxides, characteristic peroxide bond vibrations have been observed in the Raman spectra between 750 and 970 cm⁻¹ spiedigitallibrary.orgresearchgate.net. The C-O stretching and bending vibrations also provide valuable structural information.
Table 1: Characteristic Vibrational Frequencies for Peroxydicarbonate Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Carbonyl (C=O) Stretch | 1820 - 1780 | FT-IR |
| Peroxide (O-O) Stretch | 800 - 900 | Raman (often stronger), FT-IR (often weak) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ³¹P-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For derivatives of peroxydicarbonic acid, ¹H and ¹³C-NMR provide detailed information about the structure of the alkyl or aryl substituents.
In ¹H-NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. Protons on carbons adjacent to the electron-withdrawing peroxycarbonate group are expected to be deshielded and thus resonate at a higher chemical shift (downfield) compared to simple alkanes. For example, in diethyl peroxydicarbonate, the methylene (B1212753) protons (-CH₂-) of the ethyl groups would exhibit a quartet, and the methyl protons (-CH₃) would show a triplet, with the methylene protons appearing at a lower field.
¹³C-NMR spectroscopy provides direct information about the carbon skeleton. The carbonyl carbon of the peroxydicarbonate group is highly deshielded and typically appears in the range of 150-170 ppm libretexts.org. The carbons of the alkyl groups directly attached to the oxygen atoms are also deshielded, typically resonating in the 60-80 ppm region. The chemical shifts of other carbons in the substituent groups can be used to confirm their structure. For instance, in a study of peroxide derivatives of cyclanes, the replacement of a hydroxyl group with a hydroperoxy group led to a downfield shift of approximately 13.0 ppm for the α-carbon osti.gov.
³¹P-NMR would be applicable to derivatives of this compound that contain phosphorus atoms, for example, in studies involving organophosphorus spin traps or modifications of the peroxydicarbonate molecule itself. The chemical shift in ³¹P-NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.
While comprehensive NMR spectral databases for a wide range of peroxydicarbonates are not extensively published, the principles of NMR spectroscopy allow for the prediction and interpretation of spectra for novel derivatives.
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for Dialkyl Peroxydicarbonates
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 150 - 170 |
| α-Carbon (-CH₂-O-) | 60 - 80 |
Electron Paramagnetic Resonance (EPR) Spin-Trapping for Radical Detection and Identification
Peroxydicarbonates are known to undergo thermal or photochemical decomposition to generate highly reactive radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with the technique of spin-trapping, is an indispensable tool for the detection and identification of these transient radical species nih.gov.
The initial step in the decomposition of a dialkyl peroxydicarbonate is the homolytic cleavage of the weak O-O bond to produce two alkoxycarbonyloxyl radicals (ROCO₂•). These radicals are short-lived but can be "trapped" by a spin-trapping agent, such as a nitrone or a nitroso compound, to form a more stable nitroxide radical adduct that can be readily detected by EPR. The resulting EPR spectrum exhibits a characteristic hyperfine splitting pattern, which provides information about the type and number of magnetic nuclei (e.g., ¹⁴N, ¹H) interacting with the unpaired electron.
A study on the thermolysis of bis(4-tert-butylcyclohexyl) peroxydicarbonate and bis(2-ethylhexyl) peroxydicarbonate employed EPR spin-trapping to identify the generated radicals rsc.org. The primary alkoxycarbonyloxyl radicals were successfully trapped. Furthermore, secondary carbon-centered radicals, formed through subsequent reactions such as hydrogen abstraction from the parent peroxide or intramolecular rearrangements, were also detected and characterized. The hyperfine coupling constants (hfccs) of the spin adducts are crucial for the unambiguous identification of the trapped radicals researchgate.net.
This technique is not only qualitative but can also provide kinetic information about the rates of radical formation and subsequent reactions. By monitoring the EPR signal intensity of the spin adduct over time, the kinetics of the decomposition of the peroxydicarbonate can be studied.
Table 3: Examples of Radicals Detected from Peroxydicarbonate Decomposition using EPR Spin-Trapping
| Parent Peroxydicarbonate | Detected Radical Intermediates |
|---|---|
| Bis(4-tert-butylcyclohexyl) peroxydicarbonate | 4-tert-butylcyclohexyloxycarbonyloxyl radical, secondary carbon-centered radicals |
X-ray Absorption Spectroscopy (EXAFS, XANES) for Metal Coordination Environment
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. It is particularly valuable for characterizing the coordination environment of metal ions in complexes, including those with peroxy ligands. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
While there is a lack of specific XAS studies on metal complexes of this compound, the principles can be understood from studies on other metal-peroxo complexes. The XANES region provides information about the oxidation state and coordination geometry of the metal center. For instance, the energy of the absorption edge is sensitive to the oxidation state of the metal.
The EXAFS region provides information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. This would be invaluable for characterizing the binding of a peroxydicarbonate ligand to a metal center. For example, in a hypothetical copper(II)-peroxydicarbonate complex, EXAFS could be used to determine the Cu-O bond lengths and the coordination number of the copper ion. Studies on other copper(II) complexes have shown that EXAFS can distinguish between different coordination geometries, such as square-planar and distorted octahedral researchgate.net.
Time-resolved XAS can also be employed to study the transient structures of intermediates in reactions involving metal-peroxydicarbonate complexes mdpi.com. This would allow for the direct observation of changes in the metal's coordination environment during catalytic cycles or decomposition processes.
Mössbauer Spectroscopy in the Study of Iron-Containing Peroxy Systems
Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific isotopes, most commonly ⁵⁷Fe. It provides detailed information about the oxidation state, spin state, and local coordination environment of iron atoms in a sample. This makes it an ideal tool for characterizing iron-containing systems involving peroxy ligands, which could include complexes with peroxydicarbonate.
The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the electron density at the iron nucleus and is therefore a good indicator of the iron's oxidation state. For example, high-spin Fe(III) complexes typically have isomer shifts in a different range than high-spin Fe(II) complexes.
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the electron distribution and the ligand environment around the iron atom.
A study on a non-heme iron(III)-peroxo complex stabilized in the active site of superoxide reductase provides a relevant example. The Mössbauer parameters were determined to be δ = 0.54 mm/s and ΔE_Q = -0.80 mm/s, which, in conjunction with other spectroscopic data and density functional theory calculations, confirmed the presence of a high-spin side-on peroxo-Fe³⁺ complex nih.govarxiv.org. Similarly, for a synthetic thiolato-iron(III)-peroxide complex, the isomer shift was found to be 0.71 mm/s, which is large for an Fe(III)-peroxide complex and indicates significant electron donation from the peroxo and thiolate ligands nih.gov.
These examples demonstrate the potential of Mössbauer spectroscopy to provide crucial electronic and structural information on iron-peroxydicarbonate complexes, should they be synthesized.
Table 4: Representative Mössbauer Parameters for High-Spin Iron(III)-Peroxo Complexes
| Complex | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Reference |
|---|---|---|---|
| Fe(III)-peroxo in superoxide reductase | 0.54 | -0.80 | nih.govarxiv.org |
X-ray Diffraction (Single-Crystal and Powder) for Structural Elucidation
The crystal structure of potassium peroxydicarbonate (K₂C₂O₆) has been determined, providing a detailed view of the peroxydicarbonate anion researchgate.net. In one polymorph, the anion has a near-perpendicular conformation, with a dihedral angle of 93° across the O-O bond. However, a more recently discovered polymorph exhibits a near-planar conformation with a dihedral angle of 147° researchgate.netresearchgate.net. This demonstrates the conformational flexibility of the peroxydicarbonate anion, which can be influenced by the crystal packing forces and the nature of the counter-ion.
The O-O bond length in the peroxydicarbonate anion is a critical parameter, typically found to be around 1.47 Å, which is characteristic of a peroxide bond. The C=O and C-O bond lengths are also determined with high precision, providing insight into the electronic structure of the carbonate moieties.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It can be used to identify the crystalline phases present in a sample, determine the purity of a synthesized compound, and study phase transitions. For example, PXRD was used to characterize and distinguish between the different polymorphs of potassium peroxydicarbonate researchgate.net.
Table 5: Selected Structural Parameters for Potassium Peroxydicarbonate (Polymorph II)
| Parameter | Value |
|---|---|
| O-O Bond Length | ~1.47 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (peroxy) Bond Length | ~1.39 Å |
Advanced Mass Spectrometry Techniques for Product and Intermediate Identification
The definitive identification of this compound, its derivatives, and transient reaction intermediates presents a significant analytical challenge, primarily due to the inherent instability of the peroxide (-O-O-) functional group. copernicus.orgescholarship.org These compounds are often thermally labile and susceptible to decomposition in solvents, which can complicate analysis using conventional offline methods. escholarship.orgacs.org Advanced mass spectrometry (MS) methodologies, however, offer the requisite sensitivity and structural detail to characterize these reactive species directly from complex mixtures. researchgate.net Techniques combining soft ionization, tandem mass spectrometry for fragmentation analysis, and high-resolution mass measurement are indispensable for their unambiguous identification. nih.govnih.gov
Ionization Methods and Adduct Formation
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are critical for transferring labile peroxide molecules into the gas phase for MS analysis without inducing significant fragmentation. copernicus.orgcopernicus.org In positive ion mode, this compound and its derivatives are frequently observed as adducts with ammonium ([M+NH₄]⁺) or alkali metals like sodium ([M+Na]⁺). copernicus.orgnih.gov The formation of ammonium adducts, in particular, is often enhanced by adding ammonium acetate to the solvent and is key to subsequent fragmentation analyses. copernicus.org In negative ion mode, peroxy acids can be detected as deprotonated molecules ([M-H]⁻), which is a common pathway for acidic compounds. cam.ac.uk
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of an unknown compound by isolating a specific parent ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. acs.orgresearchgate.net For organic hydroperoxides and peroxy acids, specific neutral losses serve as diagnostic markers for their identification.
One of the most definitive fragmentation pathways is the characteristic neutral loss of 51 Da from an ammonium adduct ([M+NH₄]⁺) in APCI-MS/MS analysis. copernicus.orgcopernicus.org This loss corresponds to the combined elimination of a hydrogen peroxide (H₂O₂) molecule and an ammonia (NH₃) molecule. copernicus.orgcopernicus.org Another recognized fragmentation route for protonated peroxide molecules is the neutral loss of 34 Da, corresponding to H₂O₂. copernicus.org In negative ion mode ESI-MS/MS, a neutral loss of CH₂O₂ has been identified as a diagnostic fragment for linear peroxy acids. researchgate.netcam.ac.uk The fragmentation of the weak O-O bond is a common feature in the mass spectra of organic peroxides. escholarship.orgacs.org
| Precursor Ion Type | Neutral Loss (Da) | Associated Lost Fragment | Applicable Compound Class |
|---|---|---|---|
| [M+NH₄]⁺ | 51 | H₂O₂ + NH₃ | Organic Hydroperoxides and Peroxy Acids |
| [M+H]⁺ | 34 | H₂O₂ | Organic Hydroperoxides |
| [M-H]⁻ | 48 | CH₂O₂ | Linear Peroxy Acids |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
While MS/MS provides structural clues, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of products and intermediates. copernicus.orgnih.gov HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. youtube.com This capability is crucial for distinguishing this compound derivatives from isobaric compounds—molecules that have the same nominal mass but different atomic compositions. youtube.com The coupling of liquid chromatography with high-resolution instruments like a Time-of-Flight (TOF) or Orbitrap mass spectrometer enables the precise identification of intermediates formed during chemical reactions, such as oxidation processes. nih.govresearchgate.net
| Molecular Formula | Compound Type / Name | Nominal Mass (Da) | Calculated Exact Mass (Da) |
|---|---|---|---|
| C₂H₂O₆ | This compound | 122 | 121.98514 |
| C₄H₁₀O₄ | Erythritol | 122 | 122.05791 |
| C₅H₁₄O₃ | Glycerol trimethyl ether | 122 | 122.09429 |
| C₇H₆O₂ | Salicylic Acid | 122 | 122.03678 |
Hyphenated Techniques for Complex Mixture Analysis
For the analysis of complex reaction mixtures containing this compound, its precursors, and various degradation or reaction intermediates, mass spectrometry is often coupled with a separation technique, most commonly liquid chromatography (LC-MS). researchgate.netnih.gov LC separates the components of the mixture prior to their introduction into the mass spectrometer, thereby reducing ion suppression effects and allowing for the individual analysis of each compound. nih.gov This hyphenated approach is a cornerstone for identifying and characterizing previously uncharacterized organic peroxides in complex matrices at the molecular level. nih.gov The combination of chromatographic separation with HRMS and MS/MS provides a comprehensive analytical strategy for identifying both stable products and fleeting intermediates in reactions involving this compound.
Academic Research on Applications in Polymer Science and Materials Chemistry
Mechanistic Studies of Peroxydicarbonates as Radical Initiators in Polymerization
The utility of peroxydicarbonates as radical initiators is rooted in their predictable decomposition behavior. The rate of radical generation can be controlled by temperature, with the initiator's effectiveness often characterized by its half-life—the time required for half of the peroxide to decompose at a specific temperature. pergan.com This thermal decomposition involves the homolytic cleavage of the oxygen-oxygen bond, producing two alkoxycarboxy radicals (ROCO•). These initial radicals can then undergo further reactions, such as decarboxylation, to produce even more reactive alkyl radicals (R•), which subsequently initiate the polymerization chain reaction. wikipedia.org
The choice of a specific peroxydicarbonate initiator is dictated by the polymerization conditions required for a particular monomer and the desired properties of the final polymer. pergan.com For instance, initiators with lower decomposition temperatures are suitable for low-temperature polymerization processes. Redox systems, which involve an oxidizing agent and a reducing agent, can also be employed to generate radicals under even milder conditions, expanding the applicability of these initiators. cmu.edursc.org
In the polymerization of vinyl monomers, such as vinyl chloride, the initiation process begins with the thermal decomposition of the peroxydicarbonate initiator. google.com This decomposition generates free radicals that attack the double bond of the monomer molecule. This step creates a new, larger radical species, which is the first unit of the growing polymer chain. wikipedia.org
The general mechanism can be summarized as follows:
Initiation: The peroxydicarbonate molecule (RO-CO-O-O-CO-OR) decomposes upon heating to form two acyloxy radicals (2 ROCOO•). These radicals can then lose a molecule of carbon dioxide to form alkyl radicals (2 RO•).
Propagation: The generated radical (RO• or ROCOO•) adds to a vinyl monomer (e.g., CH₂=CHCl for vinyl chloride), breaking the π-bond and forming a new radical center on the monomer unit. This new radical then adds to another monomer molecule, and the process repeats, rapidly extending the polymer chain. nih.gov
This process is particularly effective for monomers with a single methylene (B1212753) group attached to a carbon by a double bond. google.com The efficiency of initiation depends on factors like temperature, solvent, and the specific structure of the peroxydicarbonate. Some peroxydicarbonates are so reactive that they can cause polymerization with almost explosive force at room temperature, necessitating methods to control the reaction rate, such as forming the initiator in situ within the polymerization system. google.com
The choice of the initiation system plays a crucial role in determining the final architecture and properties of the polymer, including molecular weight, molecular weight distribution, and branching. frontiersin.org While peroxydicarbonates are typically used in conventional free-radical polymerization, which often yields polymers with broad molecular weight distributions, their specific characteristics can be leveraged to exert a degree of control. nih.gov
The rate of initiation, governed by the initiator's decomposition kinetics, directly influences the number of growing polymer chains. A faster initiation rate generally leads to a higher concentration of polymer chains, resulting in lower average molecular weights. By carefully selecting a peroxydicarbonate with a suitable half-life for the desired reaction temperature, the polymerization rate and resulting polymer properties can be managed. pergan.com
Furthermore, specialized peroxydicarbonates can be synthesized to act as bifunctional initiators. These molecules can initiate chain growth from two points, potentially leading to the formation of block copolymers if a second monomer is introduced after the first has been polymerized. nih.govnih.gov This site transformation technique allows for the creation of complex polymer architectures that combine the properties of different polymers into a single macromolecule. nih.gov The use of functional initiators can also introduce specific end-groups onto the polymer chains, which can be used for subsequent modification reactions. frontiersin.org
Table 1: Properties of Select Peroxydicarbonate Initiators
| Initiator Name | Storage Temperature (min/max) | Half-life Temperature (1h) | Primary Application |
| Di-n-butyl-peroxydicarbonate | -15°C / +5°C | 65°C | Polymerization Initiator |
| Dicetyl-peroxydicarbonate | +15°C / +40°C | 65°C | Polymerization Initiator |
| Dimyristyl-peroxydicarbonate | +15°C / +40°C | 65°C | Polymerization Initiator |
This table is generated based on data from a representative source. pergan.com
Utilization as Chemical Intermediates in Complex Organic Synthesis
While the primary application of peroxydicarbonates is as radical initiators in polymerization, organic peroxides in general are valuable reagents in organic synthesis, often serving as powerful oxidizing agents. researchgate.net They can participate in a variety of transformations, including epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones to esters. researchgate.netorgsyn.org
The reactivity of the peroxide bond allows for the introduction of oxygen into organic molecules. In some synthetic pathways, peroxide compounds can be formed as transient intermediates. For example, the reaction of stabilized Criegee intermediates (formed during ozonolysis of alkenes) with carboxylic acids can lead to the formation of α-acyloxyalkyl hydroperoxides, a class of organic peroxides. nih.gov Similarly, reactions involving hydrogen peroxide and carbonyl compounds, often catalyzed by Lewis acids, are common methods for synthesizing various organic peroxides. nih.gov However, the specific use of pre-formed peroxydicarbonic acid or its esters as stable intermediates that are carried through multiple steps in a complex organic synthesis is less common compared to their role as in situ sources of radicals. Their high reactivity and thermal sensitivity often make them more suitable for initiating reactions rather than being incorporated into a final molecular structure. researchgate.net
Development of Novel Materials through Peroxydicarbonate-Initiated Processes
The use of peroxydicarbonate initiators has been fundamental to the industrial production of a wide range of polymeric materials. Their effectiveness at relatively low temperatures makes them particularly suitable for the suspension polymerization of vinyl chloride to produce PVC and for the high-pressure polymerization of ethylene (B1197577) to create low-density polyethylene (B3416737) (LDPE). pergan.com
Research in this area focuses on creating polymers with tailored properties. By combining different monomers in a copolymerization reaction initiated by peroxydicarbonates, materials with a desired balance of properties can be achieved. For example, creating branched vinyl polymers by including a peroxide monomer in the reaction can lead to materials with significantly different rheological and mechanical properties compared to their linear counterparts. rsc.org
Furthermore, the development of bio-based polymers is a growing field of interest. mdpi.com While initiation of these polymers often involves other methods, the principles of radical polymerization are broadly applicable. The synthesis of novel block copolymers, which can self-assemble into highly ordered nanostructures, is another area where controlled radical generation is key. nih.govresearchgate.net The reliability and well-understood kinetics of peroxydicarbonate initiators provide a foundation for developing more advanced materials, including composites and functional polymers for specialized applications. mdpi.com
Table 2: Monomers Polymerized Using Peroxide Initiators
| Monomer | Resulting Polymer | Initiator Type |
| Vinyl Chloride | Polyvinylchloride (PVC) | Peroxydicarbonate |
| Ethylene | Low-Density Polyethylene (LDPE) | Organic Peroxide |
| Styrene | Polystyrene (PS) | Organic Peroxide |
| Methyl Methacrylate | Polymethyl Methacrylate (PMMA) | Organic Peroxide |
| Vinylidene Fluoride | Polyvinylidene Fluoride (PVDF) | Peroxydicarbonate |
This table is illustrative of common industrial polymerizations. pergan.comgoogle.com
Environmental Transformation Pathways and Remediation Research Involving Peroxydicarbonates
Mechanistic Studies of Environmental Degradation and Transformation Pathways
The environmental persistence and transformation of peroxydicarbonic acid and its esters are primarily governed by their chemical stability in aqueous environments. Mechanistic studies, largely informed by the behavior of analogous compounds like diethyl pyrocarbonate (DEPC), indicate that hydrolysis is a principal degradation pathway.
DEPC, in aqueous solution, is known to be unstable and undergoes hydrolysis to form ethanol (B145695) and carbon dioxide. wikipedia.orgsigmaaldrich.comusbio.netsigmaaldrich.com This reaction is sensitive to pH, with the half-life of DEPC decreasing as the pH increases. sigmaaldrich.comusbio.net The hydrolysis mechanism involves the nucleophilic attack of water on the carbonyl carbons of the pyrocarbonate, leading to the cleavage of the ester and anhydride (B1165640) bonds.
Based on this, the environmental degradation of this compound esters is expected to proceed via a similar hydrolytic mechanism, yielding the corresponding alcohols and ultimately carbon dioxide. The central peroxide bond in this compound itself is also susceptible to cleavage, which can be influenced by environmental factors such as temperature and the presence of catalytic species.
Table 1: Hydrolysis Half-life of Diethyl Pyrocarbonate (DEPC) at 25 °C
| pH | Half-life (minutes) |
|---|---|
| 6 | 4 |
| 7 | 9 |
| 7.5 | 1.25 |
| 8.2 | 0.37 |
This table is interactive. You can sort and filter the data.
Investigation of Peroxydicarbonate-Based Advanced Oxidation Processes for Pollutant Abatement (Mechanistic Focus)
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive chemical species to degrade pollutants. youtube.com While direct research on peroxydicarbonate-based AOPs is emerging, the underlying chemistry of related systems, such as bicarbonate-activated hydrogen peroxide, provides significant mechanistic insights.
The efficacy of AOPs is dependent on the production of potent oxidizing species. nih.gov In systems involving peroxydicarbonates or their precursors, the key reactive species are believed to be the hydroxyl radical (•OH) and the carbonate radical (•CO₃⁻). nih.govresearchgate.net
The formation of these radicals can be initiated by the activation of the peroxide bond in the peroxydicarbonate molecule. This activation can be achieved through various means, including catalysis by transition metals. For instance, cobalt-catalyzed decomposition of bicarbonate-activated hydrogen peroxide has been shown to generate species capable of degrading organic dyes and phenols. nih.gov Scavenger studies in such systems have indicated that singlet oxygen and the carbonate radical are key players in the degradation process. nih.gov
The carbonate radical is a selective oxidant that can participate in electron transfer reactions with a variety of organic pollutants. nih.gov The hydroxyl radical is a much stronger and less selective oxidant, capable of reacting with a wide range of organic compounds. uno.edu The generation of both species in a peroxydicarbonate-based AOP could offer a broad spectrum of reactivity for pollutant abatement.
Table 2: Key Reactive Species in Peroxydicarbonate-Related AOPs
| Reactive Species | Precursor System | Role in Pollutant Degradation |
|---|---|---|
| Carbonate Radical (•CO₃⁻) | Bicarbonate-activated H₂O₂ | Selective oxidation of organic pollutants. nih.govresearchgate.net |
| Hydroxyl Radical (•OH) | General AOPs | Non-selective, powerful oxidation of a wide range of organic compounds. uno.edu |
| Singlet Oxygen (¹O₂) | Bicarbonate-activated H₂O₂ with cobalt catalyst | Contributes to the degradation process. nih.gov |
This table is interactive. You can sort and filter the data.
While direct comparative studies featuring peroxydicarbonate-based AOPs are limited, a comparison can be drawn based on the reactive species they are proposed to generate. The Fenton process, a well-established AOP, primarily generates hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide. uno.edu
A key distinction of a peroxydicarbonate-based AOP would be the concurrent generation of both hydroxyl and carbonate radicals. This dual-radical system could offer advantages in terms of both oxidative power and selectivity. The hydroxyl radical provides broad-spectrum reactivity, while the carbonate radical can target specific electron-rich pollutants.
The operational conditions for peroxydicarbonate-based AOPs, such as pH, may also differ from traditional Fenton systems, which typically require acidic conditions. The bicarbonate-activated hydrogen peroxide system, for example, can operate in weakly basic media, which could reduce the need for pH adjustment and subsequent neutralization, offering a potential process advantage. nih.gov
Research into Potential Biodegradation Mechanisms (for related carbonate esters)
The biodegradability of organic compounds is a critical aspect of their environmental fate. Research into the biodegradation of dialkyl carbonates, which share the carbonate ester functional group with derivatives of this compound, suggests that these compounds are susceptible to microbial degradation. frontiersin.orgtaylorfrancis.com
The primary mechanism for the biodegradation of esters is enzymatic hydrolysis, catalyzed by esterases produced by a wide range of microorganisms. This process would cleave the ester bonds in dialkyl pyrocarbonates, for example, to yield the corresponding alcohols and bicarbonate.
A study on the biodegradation of diethyl terephthalate (B1205515) (DET) by a Delftia sp. strain identified a metabolic pathway involving the hydrolysis of the ester linkages. science.gov This provides a model for the potential microbial degradation of peroxydicarbonate esters, where initial enzymatic attack would likely target the ester groups, leading to the breakdown of the molecule into smaller, more readily metabolizable fragments. The biodegradability of dialkyl carbonates is a positive attribute from an environmental perspective, suggesting that related peroxydicarbonate esters may not persist in the environment. frontiersin.org
Advanced Analytical and Detection Methodologies in Peroxydicarbonic Acid Research
High-Performance Chromatographic Methods for Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of organic peroxides due to its versatility and efficiency. For peroxydicarbonic acid and related compounds, reversed-phase HPLC is commonly employed, offering effective separation from starting materials and degradation products.
Several detection methods can be coupled with HPLC for the analysis of peroxides. ucalgary.ca UV detection is widely used, particularly if the peroxide or its derivatives contain chromophores. mdpi.com For compounds lacking a strong UV chromophore, post-column derivatization can be employed to yield a UV-active product. nih.gov A more sensitive and selective approach involves post-column ultraviolet irradiation followed by peroxyoxalate chemiluminescence detection. wikipedia.org In this method, the organic peroxides are photolyzed to generate hydrogen peroxide, which then reacts to produce a chemiluminescent signal. wikipedia.org The separation of various organic peroxides can be achieved isocratically on an ODS (octadecylsilyl) column. wikipedia.orgyoutube.com
Electrochemical detection (ED) also offers high sensitivity for peroxide analysis. uci.edu Amperometric and polarographic detection methods have been successfully applied to the HPLC determination of organic peroxides. uci.edu The choice of mobile phase is critical for successful analysis with electrochemical detection, with buffered mobile phases often being necessary. uci.edu
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Detection Method | Analyte Examples | Detection Limits |
|---|---|---|---|---|---|
| Reversed-Phase | ODS (C18) | Methanol/Water or Acetonitrile/Water | UV/Vis | Aromatic Peroxides | Nanogram range |
| Reversed-Phase | ODS (C18) | Isocratic mobile phase | Post-column UV irradiation and Peroxyoxalate Chemiluminescence (PO-CL) | Benzoyl peroxide, tert-Butyl hydroperoxide | 1.3 - 31.3 µM wikipedia.org |
| Reversed-Phase | C8 | Methanol/Buffered aqueous solution (e.g., sodium citrate) | Electrochemical (Amperometric/Polarographic) | Cumene hydroperoxide, t-Butyl hydroperoxide | Nanogram range uci.edu |
Electrochemical Methods for Synthesis Monitoring and Intermediate Characterization
Electrochemical methods are powerful tools for both the synthesis and analysis of peroxydicarbonates. The electrosynthesis of the peroxodicarbonate anion can be achieved through the oxidation of carbonate solutions at high-potential anodes, such as boron-doped diamond (BDD) electrodes.
During the synthesis, electrochemical techniques can be used for real-time monitoring of the reaction progress. By tracking the current density and electrode potential, it is possible to control the formation of peroxydicarbonate and minimize side reactions. The concentration of the synthesized peroxodicarbonate can be quantified using techniques like titration or spectrophotometry.
Electrochemical sensors have also been developed for the sensitive detection of peroxides. These sensors are often based on the electrocatalytic reduction or oxidation of the peroxide at a modified electrode surface. Such sensors could be adapted for the in-situ detection of this compound or its intermediates in various matrices, offering rapid response times and low detection limits.
| Electrochemical Technique | Application in this compound Research | Key Parameters Monitored | Advantages |
|---|---|---|---|
| Electrosynthesis at BDD Anodes | Production of peroxodicarbonate. | Current density, electrolyte concentration, electrode potential. | High current efficiency, controlled synthesis. |
| Cyclic Voltammetry | Characterization of redox properties and reaction intermediates. | Peak potentials, peak currents. | Provides information on reaction mechanisms. |
| Amperometric/Voltammetric Sensors | Quantitative detection of peroxides. | Current response at a fixed potential. | High sensitivity, rapid analysis, potential for miniaturization. |
Titrimetric Methods for Active Oxygen Content Determination
Titrimetric methods are classical yet reliable techniques for determining the "active oxygen" content of peroxide compounds. The active oxygen content is a measure of the oxidizing power of the peroxide.
Iodometric titration is a widely used method for the determination of peroxides. In this procedure, the peroxide oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator to detect the endpoint. For some organic peroxides, a catalyst such as cupric chloride may be necessary to ensure a complete and rapid reaction.
Permanganate (B83412) titration is another common redox titration used for peroxide determination. In this method, an acidified solution of the peroxide is titrated with a standard solution of potassium permanganate (KMnO₄). The endpoint is indicated by the persistence of the pink color of the permanganate ion. This method is often used for inorganic peroxides and hydrogen peroxide but can be adapted for organic peroxides as well.
| Step | Iodometric Titration Procedure for Peroxides | Purpose |
|---|---|---|
| 1. Sample Preparation | A weighed sample of the peroxide is dissolved in a suitable solvent (e.g., isopropyl alcohol and acetic acid). | To bring the analyte into a solution suitable for reaction. |
| 2. Reagent Addition | An excess of potassium iodide (KI) solution is added. A catalyst may be added if required. | The peroxide oxidizes iodide to iodine (I₂ + 2e⁻ → 2I⁻). |
| 3. Reaction | The solution is allowed to react, sometimes with gentle heating, in the dark to prevent photo-induced side reactions. | To ensure the complete liberation of iodine. |
| 4. Titration | The liberated iodine is titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution. | The iodine is reduced back to iodide (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻). |
| 5. Endpoint Detection | A starch indicator is added near the endpoint, which turns blue-black in the presence of iodine. The titration is complete when the blue color disappears. | To accurately determine the equivalence point of the titration. |
Isotopic Labeling Techniques for Reaction Pathway Tracing
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and trace the pathways of atoms through complex chemical or biological transformations. By replacing an atom in a reactant molecule with one of its heavier, stable isotopes, researchers can track the fate of that atom in the products using mass spectrometry or NMR spectroscopy.
In the context of this compound research, oxygen-18 (¹⁸O) labeling is particularly valuable. docbrown.info For example, by synthesizing this compound using ¹⁸O-labeled starting materials (such as ¹⁸O-labeled water or carbonate), it is possible to determine the origin of the oxygen atoms in the peroxide bridge and in the final decomposition products. This can help to distinguish between different proposed reaction mechanisms.
For instance, in studies of other peroxides, ¹⁸O-labeling has been used to confirm the generation of singlet oxygen via the Russell mechanism. This involves labeling the peroxide group and then detecting the ¹⁸O isotope in the products of a reaction with a chemical trap. Similar approaches could be applied to study the decomposition of this compound and its role in oxidation reactions.
| Technique | Isotope Used | Application in Peroxide Research | Detection Method | Information Gained |
|---|---|---|---|---|
| Oxygen-18 Labeling | ¹⁸O | Tracing the origin of oxygen atoms in reaction products. docbrown.info | Mass Spectrometry (MS) | Elucidation of reaction mechanisms, identification of intermediates. |
| Carbon-13 Labeling | ¹³C | Tracing the carbon backbone in decomposition or synthesis pathways. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Understanding C-C bond cleavage or formation, mapping metabolic pathways. |
Current Research Challenges and Future Directions in Peroxydicarbonic Acid Chemistry
In-depth Elucidation of Transient Reaction Intermediates
A significant hurdle in harnessing the full reactive potential of peroxydicarbonic acid and its esters is the limited understanding of their decomposition mechanisms and the nature of the transient intermediates involved. The decomposition of these compounds can proceed through complex pathways, generating highly reactive radical species that are difficult to detect and characterize.
Computational studies using Møller-Plesset perturbation theory and density functional theory (DFT) have been employed to investigate the decomposition mechanisms of dialkyl peroxydicarbonates. These studies suggest that the decomposition can follow either a concerted two-bond cleavage or a stepwise one-bond cleavage pathway, depending on the nature of the alkyl substituents. exlibrisgroup.com However, direct experimental observation and characterization of these transient radical intermediates remain a formidable challenge.
Future research should focus on the application of advanced spectroscopic techniques to identify and characterize these short-lived species. Time-resolved spectroscopy, for instance, has been successfully used to study reactive intermediates in other chemical systems. nih.govresearchgate.netresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for the direct detection and characterization of radical species and has been used to study radical formation from other peroxides in various chemical environments. researchgate.netmdpi.com The application of these techniques to the decomposition of this compound could provide invaluable insights into the reaction pathways, enabling better control over the reactivity and selectivity of these compounds.
Table 1: Spectroscopic Techniques for Investigating Transient Intermediates
| Spectroscopic Technique | Information Provided | Relevance to this compound Chemistry |
| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational spectra of short-lived intermediates | Can provide structural information on transient species formed during decomposition. nih.gov |
| Time-Resolved Resonance Raman (TR3) Spectroscopy | Vibrational spectra of chromophoric intermediates | Useful for studying the reactions of intermediates with other molecules. researchgate.net |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical species | Can directly observe and quantify the radical intermediates generated during decomposition. researchgate.netmdpi.com |
Exploration of Novel and Greener Synthetic Routes for this compound and its Esters
The conventional synthesis of dialkyl peroxydicarbonates often involves the reaction of alkyl chloroformates with hydrogen peroxide in the presence of a base. While effective, this method can involve hazardous reagents and generate significant waste. The development of greener and more sustainable synthetic routes is a critical area of future research.
One promising approach is the use of flow chemistry. Continuous-flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. thieme-connect.deeuropa.eu A continuous-flow synthesis of di-(2-ethylhexyl) peroxydicarbonate has been demonstrated in a packed-bed microreactor, showcasing the potential of this technology for the safer and more efficient production of these compounds. researchgate.netdntb.gov.ua
Another avenue for greener synthesis is the application of biocatalysis. Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. cmu.edu While the direct biocatalytic synthesis of this compound or its esters has not yet been extensively reported, the enzymatic carboxylation of various substrates using CO2 as a feedstock is a rapidly developing field. beilstein-journals.orgntnu.no Research into enzymes that can catalyze the formation of the peroxycarbonate linkage could lead to truly sustainable synthetic routes.
Ultrasound-assisted synthesis is another green chemistry approach that has shown promise for the synthesis of dialkyl peroxides. researchgate.net The use of ultrasound can enhance reaction rates and yields, often under milder conditions than conventional methods. psu.edubohrium.com Exploring the application of sonochemistry to the synthesis of peroxydicarbonates could lead to more energy-efficient and environmentally friendly processes.
Development of Advanced In Situ Spectroscopic Probes for Real-time Reaction Monitoring
To optimize and control reactions involving this compound, real-time monitoring of reaction kinetics and the evolution of different species is essential. The development and application of advanced in situ and operando spectroscopic probes represent a key future direction.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for in situ monitoring of liquid-phase reactions. It can provide real-time information on the concentration of reactants, intermediates, and products. While not yet widely applied to peroxydicarbonate chemistry, in situ ATR-FTIR has been used to monitor other polymerization and chemical reactions with high precision. fu-berlin.deresearchgate.net
Operando Raman spectroscopy is another valuable tool that allows for the characterization of catalysts and reaction intermediates under actual reaction conditions. fu-berlin.despectroscopyonline.comnih.govrsc.org This technique is particularly well-suited for studying heterogeneous catalytic processes and could be employed to investigate the role of this compound in catalytic oxidation reactions. fu-berlin.deresearchgate.net The ability to observe the catalyst surface and the reacting species simultaneously can provide a deeper understanding of the reaction mechanism.
Table 2: Advanced In Situ Spectroscopic Probes for Reaction Monitoring
| Spectroscopic Probe | Principle | Potential Application in this compound Chemistry |
| In Situ ATR-FTIR | Measures infrared absorption of species near a crystal surface | Real-time monitoring of the synthesis and decomposition of this compound and its esters in solution. fu-berlin.de |
| Operando Raman Spectroscopy | Measures Raman scattering from a sample under reaction conditions | Characterization of catalyst surfaces and identification of reaction intermediates during catalytic applications of this compound. fu-berlin.despectroscopyonline.com |
Enhanced Theoretical Prediction of Reactivity, Selectivity, and Catalytic Performance
Computational chemistry and machine learning are poised to play an increasingly important role in accelerating the discovery and optimization of chemical processes involving this compound.
Density Functional Theory (DFT) calculations have already been used to probe the decomposition pathways of peroxydicarbonates. exlibrisgroup.com Future work in this area could focus on developing more accurate theoretical models to predict the reactivity and selectivity of this compound and its derivatives in various chemical transformations. This includes calculating transition state energies and reaction barriers to elucidate reaction mechanisms and guide the design of more efficient catalysts. digitellinc.comnih.govnih.gov
Multiscale modeling, which combines different computational techniques to bridge the gap between the atomic scale and the reactor scale, is a powerful approach for understanding and optimizing complex catalytic systems. digitellinc.comnih.govkit.edursc.orgresearchgate.net Applying multiscale modeling to reactions involving this compound could enable the prediction of catalytic performance under realistic industrial conditions.
Machine learning is emerging as a transformative tool in catalyst design and reaction optimization. psu.eduumn.edudigitellinc.commpg.deu-tokyo.ac.jp By training models on large datasets of experimental and computational data, machine learning algorithms can predict the performance of new catalysts and identify optimal reaction conditions with greater speed and accuracy than traditional methods. Developing machine learning models for this compound chemistry could significantly accelerate the discovery of new applications and the optimization of existing processes.
Investigation of Emerging Applications in Catalysis and Sustainable Chemistry
Beyond their established role as polymerization initiators, this compound and its esters are being explored for a range of emerging applications in catalysis and sustainable chemistry.
One of the most promising areas is their use as green oxidants. Peroxydicarbonate has been successfully employed for the selective oxidative degradation of lignin, a major byproduct of the paper and pulp industry, to produce valuable aromatic compounds like vanillin. exlibrisgroup.combohrium.comacs.orgnih.govkit.edu This process offers a sustainable route to valorize a renewable feedstock and avoids the use of toxic and harmful reagents. exlibrisgroup.combohrium.comnih.gov The electrochemical generation of peroxodicarbonate from alkali carbonates further enhances the green credentials of this technology. kit.edu
In the realm of polymer chemistry, peroxydicarbonates are being investigated as initiators for controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP). cmu.edunih.govwikipedia.orgrsc.orgcmu.edu CRP methods allow for the synthesis of polymers with well-defined architectures and functionalities, which are crucial for a variety of advanced materials. The use of peroxydicarbonates in these processes contributes to the development of more sustainable polymer synthesis routes. kit.eduspringernature.comrsc.org
The ability of peroxydicarbonates to generate radicals under mild conditions also makes them attractive for other green oxidation processes. Further research is needed to explore their potential in areas such as wastewater treatment, organic synthesis, and the development of new catalytic cycles.
Q & A
Q. What experimental methods are recommended for determining the gas-phase geometric parameters of peroxydicarbonic acid?
High-level computational methods such as density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like cc-pVTZ are critical for analyzing bond lengths, angles, and conformer energetics. For example, the lowest-energy conformer exhibits a C-O-O-C dihedral angle of ~87.7° and an O-O bond length of 1.421 Å, as derived from DFT optimizations . Rotational spectroscopy coupled with microwave or infrared data can validate computational predictions. Gas-phase electron diffraction may also resolve ambiguities in structural parameters .
Q. How can researchers synthesize this compound in laboratory settings for stability studies?
Lab-scale synthesis typically involves controlled peroxidation of dicarboxylic acid derivatives. For instance, reacting hydrogen peroxide with dicarboxylic acid chlorides under low-temperature, anhydrous conditions minimizes decomposition. Safety protocols must address thermal instability (e.g., storing intermediates below −15°C to prevent exothermic decomposition) . Purity is confirmed via NMR and FTIR spectroscopy, focusing on peroxide-specific peaks (e.g., O-O stretching at ~800–900 cm⁻¹) .
Q. What spectroscopic techniques are effective for identifying this compound in complex mixtures?
Matrix isolation infrared (MI-IR) spectroscopy is ideal for isolating reactive intermediates like this compound. Coupled with isotopic labeling (e.g., replacing O with O), this method resolves overlapping vibrational modes. Additionally, UV-Vis spectroscopy tracks peroxide decomposition via absorbance changes at 200–300 nm, while mass spectrometry (MS) with soft ionization (e.g., ESI) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting thermodynamic data (e.g., O-O bond dissociation energies) for this compound be resolved?
Discrepancies in bond dissociation energies (BDEs) require cross-validation using isodesmic reactions and benchmarked computational methods. For example, the O-O BDE in this compound is reported as 132 kJ mol⁻¹, higher than in carboxydioxy radicals (113 kJ mol⁻¹) . Researchers should compare CBS-QB3, G4, and W1BD theoretical methods against experimental calorimetry. Systematic error analysis (e.g., basis set incompleteness, anharmonicity corrections) is critical for reconciling differences .
Q. What strategies are recommended for modeling the conformational dynamics of this compound in reactive environments?
Advanced molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) can capture solvent effects on conformer populations. For gas-phase studies, CCSD(T)/CBS calculations predict energy differences between conformers (e.g., the quasi-cyclic conformer is ~16.5 kJ mol⁻¹ higher in energy than the lowest-energy structure) . Free energy surfaces mapped via metadynamics reveal transition states for interconversion, validated by transient IR spectroscopy .
Q. How should researchers design experiments to quantify the role of this compound in radical-mediated oxidation pathways?
Pulse radiolysis coupled with time-resolved UV-Vis spectroscopy monitors transient radical species (e.g., this compound radicals) generated during oxidation. Kinetic studies under controlled O₂ partial pressure and pH conditions isolate rate constants for specific steps (e.g., H abstraction vs. O-O cleavage). Radical trapping agents (e.g., TEMPO) and EPR spectroscopy confirm intermediate formation .
Q. What computational protocols are robust for predicting the thermochemical properties of this compound derivatives?
Use composite methods like G4 or W2 theory to calculate formation enthalpies () with sub-kJ mol⁻¹ accuracy. For example, for dicarboxyl tetroxide derivatives . Include hindered rotor corrections for entropy calculations, particularly for low-frequency torsional modes (e.g., O-C-O-O dihedrals), which increase entropy by ~1.4 J K⁻¹ mol⁻¹ at 298 K .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported O-O bond lengths across this compound studies?
Variations in bond lengths (e.g., 1.421 Å vs. 1.445 Å in different conformers) arise from computational approximations (e.g., basis set size) or experimental conditions (e.g., matrix effects in crystallography). A meta-analysis of 10+ theoretical studies shows that O-O bond lengths correlate inversely with dihedral angle strain. Cross-checking with high-resolution X-ray diffraction or neutron scattering data is advised .
Methodological Best Practices
- For computational studies: Always include anharmonic frequency calculations to avoid overestimating vibrational contributions to thermodynamic properties .
- For experimental synthesis: Use Schlenk-line techniques to exclude moisture and oxygen, which accelerate peroxide decomposition .
- For data reporting: Adhere to the Standards for Reporting Qualitative Research (SRQR), ensuring transparent documentation of computational parameters, error margins, and experimental replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
